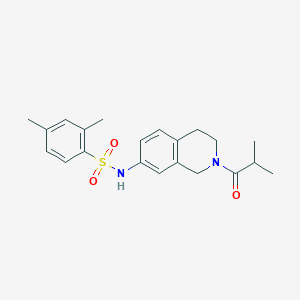

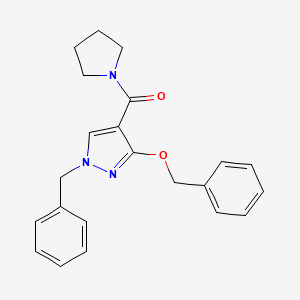

![molecular formula C21H21N3O3 B3013584 N1-benzyl-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide CAS No. 898411-36-4](/img/structure/B3013584.png)

N1-benzyl-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound N1-benzyl-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide is a novel molecule that appears to be a hybrid structure derived from pyrroloquinoline and oxalamide frameworks. Although the specific compound is not directly mentioned in the provided papers, the structural motifs and synthetic strategies discussed can provide insights into its potential synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of related pyrroloquinoline derivatives has been reported using a molecular hybridization approach. For instance, a series of pyrrolo[3,4-b]quinolin-2(3H)-yl)benzamides were synthesized by reacting benzohydrazide derivatives with 9-phenylfuro[3,4-b]quinoline-1,3-diones in the presence of an Et3N catalyst, which suggests that similar methods could be applied to synthesize the compound . Additionally, the synthesis of pyrrolo-functionalized quinoxalines and benzimidazoles from pyrrolo-2-ylglyoxyl acid indicates that the pyrroloquinoline core can be constructed through condensation reactions . Furthermore, a new route to benzo-fused angular tricyclic amides, which are structurally related to the compound of interest, has been developed from β-keto diesters, suggesting that such precursors could be utilized in the synthesis of N1-benzyl-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide .

Molecular Structure Analysis

The molecular structure of pyrroloquinoline derivatives can be complex, with the potential for various intermolecular interactions. Solid-state analysis of pyrrolyl-quinoxaline revealed an inverted pyrrole arrangement, influenced by strong dipolar interactions or intermolecular hydrogen bonds . This suggests that the molecular structure of N1-benzyl-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide may also exhibit unique conformations due to similar interactions.

Chemical Reactions Analysis

The chemical reactivity of the compound would likely be influenced by the presence of the pyrroloquinoline core and the oxalamide moiety. The literature indicates that pyrroloquinoline derivatives can undergo various chemical transformations, such as reductive amination under hydrogenation conditions, which could be relevant for further functionalization of the compound . The oxalamide group could also participate in reactions typical for amides, such as nucleophilic acyl substitution.

Physical and Chemical Properties Analysis

While the physical and chemical properties of N1-benzyl-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide are not directly reported, related compounds provide some context. The antibacterial activity of similar pyrroloquinoline derivatives has been evaluated, with certain compounds showing effectiveness against various bacterial strains . This suggests that the compound may also possess biological activity. The solid-state analysis of related structures can provide insights into the compound's crystallinity and stability .

Aplicaciones Científicas De Investigación

Acetylcholinesterase Inhibition and Bladder Function

N1-benzyl-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide and related compounds have been researched for their potential as noncarbamate acetylcholinesterase (AChE) inhibitors. One derivative was found to increase rhythmic bladder contractions without affecting basal intravesical pressure, suggesting potential for treating voiding dysfunction due to detrusor underactivity (Ishichi et al., 2005).

Ring Transformation Studies

The compound is also of interest in studies focusing on ring transformations of heterocyclic compounds. This research provides insight into the reactivity and potential applications of such chemical structures in various fields (Zimmermann, 2004).

Antibacterial Applications

Research has been conducted on derivatives for their antibacterial properties. For instance, certain substituted 1,2-dihydro-6-oxo-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acids have shown potent antibacterial activity against both gram-positive and gram-negative bacteria (Ishikawa et al., 1990).

Anticoagulant Activity

In recent years, derivatives have been evaluated for their anticoagulant properties. Some compounds have shown inhibitory activity against blood coagulation factors, suggesting potential therapeutic applications in this area (Novichikhina et al., 2020).

Fungicidal Potential

Derivatives of the compound have been synthesized with potential fungicidal activity, indicating its applicability in agricultural and environmental sciences (Kappe & Kappe, 2009).

Propiedades

IUPAC Name |

N-benzyl-N'-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O3/c1-13-17-11-16(10-15-8-5-9-24(18(15)17)21(13)27)23-20(26)19(25)22-12-14-6-3-2-4-7-14/h2-4,6-7,10-11,13H,5,8-9,12H2,1H3,(H,22,25)(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZINLKZASBPPBHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=CC(=CC3=C2N(C1=O)CCC3)NC(=O)C(=O)NCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-benzyl-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(4-benzylpiperazin-1-yl)phenyl]-2-chloropyridine-4-carboxamide](/img/structure/B3013507.png)

![2-([1,1'-biphenyl]-4-yl)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B3013509.png)

![1-((3-bromobenzyl)thio)-4-(4-fluorobenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B3013511.png)

![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2-ethylphenyl)acetamide](/img/structure/B3013514.png)

![N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,5-dimethylbenzamide](/img/structure/B3013515.png)

![6,7-Dibromo-3h,4h-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B3013516.png)

![7-Methoxy-4,5-dihydro-1H-benzo[D]azepin-2(3H)-one](/img/structure/B3013521.png)

![3-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B3013523.png)